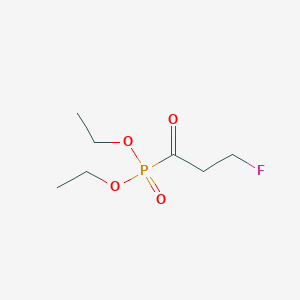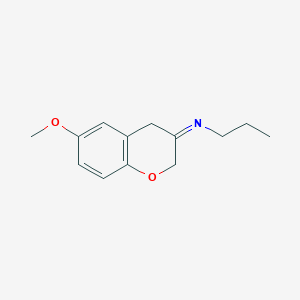
(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-3(4H)-one with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of halogenated or other substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2H-1-benzopyran-3(4H)-one: A precursor in the synthesis of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine.
N-propyl-2H-1-benzopyran-3(4H)-imine: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity
Properties
CAS No. |
183720-58-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-methoxy-N-propyl-4H-chromen-3-imine |
InChI |
InChI=1S/C13H17NO2/c1-3-6-14-11-7-10-8-12(15-2)4-5-13(10)16-9-11/h4-5,8H,3,6-7,9H2,1-2H3 |
InChI Key |
YVSQFTQVWRZYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1CC2=C(C=CC(=C2)OC)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
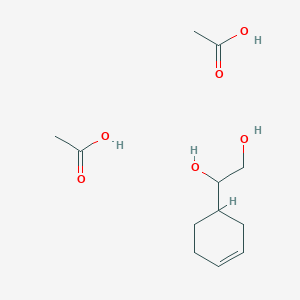
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
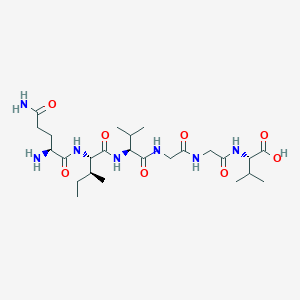
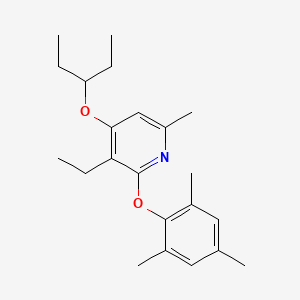
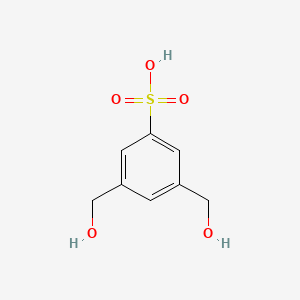
![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)
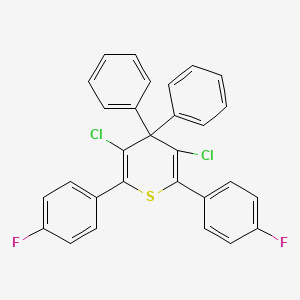
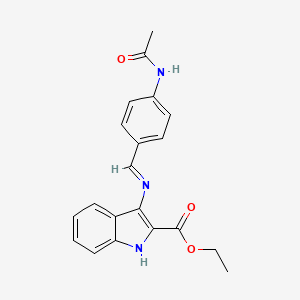
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
